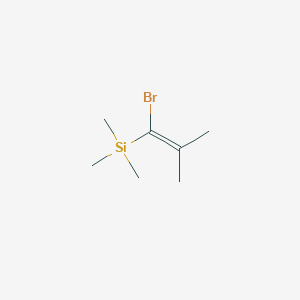
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a bromine atom, a methyl group, and a trimethylsilyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-bromo-2-methylpropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Bromo-2-methylpropene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents like dichloromethane.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2-methylpropene.
Addition: Formation of dihalides or haloalkanes.
Scientific Research Applications
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active molecules.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane in chemical reactions involves the interaction of its functional groups with reagents and substrates. The bromine atom can act as a leaving group in substitution and elimination reactions, while the trimethylsilyl group can stabilize intermediates and transition states. The propene moiety can participate in addition reactions, providing a versatile platform for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilyl chloride: Lacks the propene moiety, limiting its reactivity to silylation reactions.
1-Bromo-2-methyl-1-propene: Similar structure but without the trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.
Properties
CAS No. |
65426-00-8 |
|---|---|
Molecular Formula |
C7H15BrSi |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(1-bromo-2-methylprop-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C7H15BrSi/c1-6(2)7(8)9(3,4)5/h1-5H3 |
InChI Key |
HUJZMXFDTAYESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C([Si](C)(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


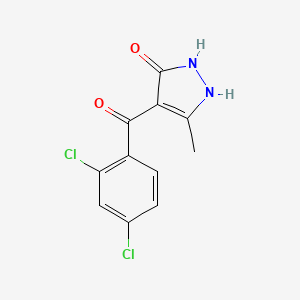
![1-Phenyl-3-[(prop-2-yn-1-yl)amino]but-2-en-1-one](/img/structure/B14473210.png)
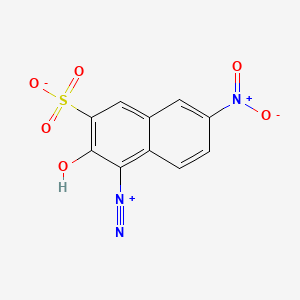
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
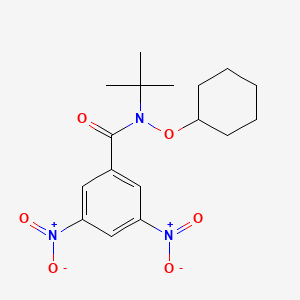
![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
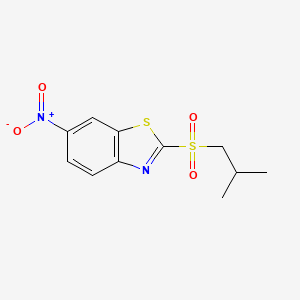
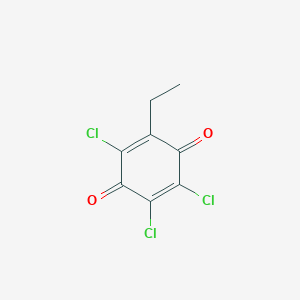
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
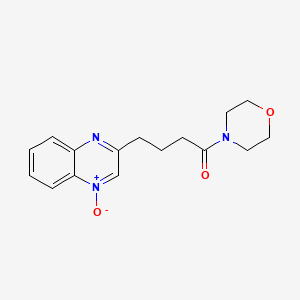
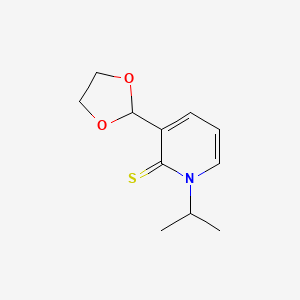
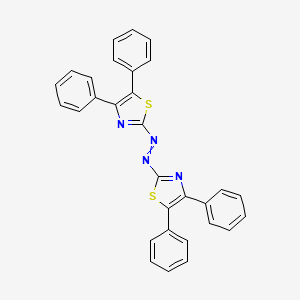
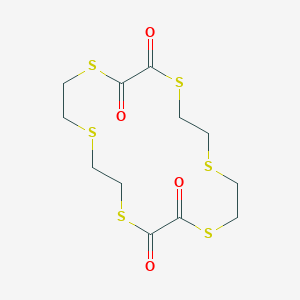
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
